![molecular formula C23H22ClF2N3O2S B2551459 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-methoxy-2-naphthamide hydrochloride CAS No. 1177654-58-8](/img/structure/B2551459.png)

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-methoxy-2-naphthamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

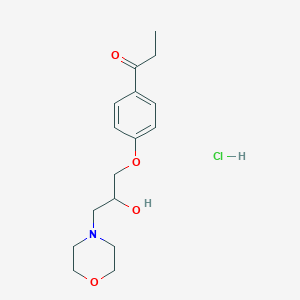

The compound appears to be a complex organic molecule that may be related to the family of amides and thiazole derivatives. It is not directly mentioned in the provided papers, but we can infer some information based on the synthesis methods and molecular structures of similar compounds discussed in the papers.

Synthesis Analysis

The synthesis of related compounds involves the acylation of amines with an acyl chloride in the presence of a solvent and anhydrous sodium acetate. Paper describes the synthesis of N-arylamides of 3-hydroxy-2-naphthoic acid, which shares a naphthoic acid moiety with the compound of interest. The method involves acylation of amines derived from 5-aminobenzimidazol-2-one and 6-aminobenzoxazol-2-one, which suggests that similar methods could potentially be applied to synthesize the target compound by substituting the appropriate amine and acyl chloride precursors.

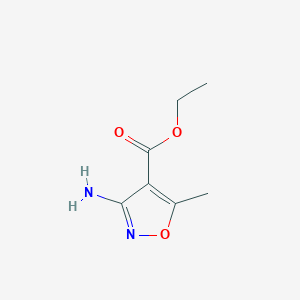

Molecular Structure Analysis

The molecular structure of the compound likely includes a thiazole ring, as indicated by the "thiazol-2-yl" portion of the name, and a naphthamide moiety, suggested by the "naphthamide" part of the name. The presence of a 3-methoxy group on the naphthamide indicates a substitution on the aromatic ring. The difluorobenzothiazole and dimethylaminoethyl groups suggest additional complexity and potential sites for chemical reactivity. Paper discusses the synthesis of new thiazole derivatives, which could provide insights into the behavior of the thiazole ring in the target compound.

Chemical Reactions Analysis

The chemical reactions involving similar compounds include the formation of thiazole and pyrimidine derivatives through reactions with hydrazonoyl halides, activated double bonds, and 2-chloro-1,3-dicarbonyl compounds . These reactions demonstrate the reactivity of the thiazole moiety and suggest that the target compound may also undergo similar reactions, depending on the substituents present on the thiazole ring and the surrounding functional groups.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, we can infer that the compound is likely to be solid at room temperature, given the structural complexity and presence of aromatic rings. The difluorobenzothiazole moiety may contribute to the compound's stability and electronic properties, while the dimethylaminoethyl group could influence its solubility and basicity. The 3-methoxy group on the naphthamide is a common substituent that may affect the compound's hydrogen bonding capability and overall polarity.

Applications De Recherche Scientifique

Alzheimer's Disease Diagnosis and Treatment Monitoring

The compound, through its derivative [18F]FDDNP, has been applied in the study of Alzheimer's disease (AD) by localizing and quantifying neurofibrillary tangles and beta-amyloid plaques in the brains of living patients using positron emission tomography (PET). This approach facilitates the noninvasive monitoring of these hallmarks of AD, offering a potential method for early diagnosis and monitoring the efficacy of treatments aimed at reducing plaque and tangle burden in the brain (Shoghi-Jadid et al., 2002).

Development of Spasmolytic Agents

Research into derivatives of naphthylamine, including those similar in structure to N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-methoxy-2-naphthamide hydrochloride, has led to the synthesis of spasmolytic agents. These compounds have shown effectiveness in animal models, providing insights into potential new treatments for disorders involving spasm and hypermotility of the gastrointestinal tract (Kanao et al., 1982).

Anticancer Research

Naphthylamine derivatives have been explored for their cytotoxic and anticancer properties, particularly targeting topoisomerase I (TOP1), a critical enzyme involved in DNA replication. Studies have demonstrated the potency of certain naphthylamine derivatives in exhibiting strong anticancer activities, suggesting their potential as therapeutic agents against various cancer types (Sharma et al., 2009).

Synthesis of Novel Compounds with Potential Biological Activities

Research has also focused on the synthesis of novel compounds using naphthylamine derivatives, exploring their chemical reactions and potential applications in creating new materials with unique properties. These efforts contribute to the broader field of synthetic chemistry and material science, expanding the arsenal of compounds available for further biological and pharmacological studies (Borisova et al., 1996).

Propriétés

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methoxynaphthalene-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F2N3O2S.ClH/c1-27(2)8-9-28(23-26-21-18(25)12-16(24)13-20(21)31-23)22(29)17-10-14-6-4-5-7-15(14)11-19(17)30-3;/h4-7,10-13H,8-9H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPQUGTWDGULHQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC4=CC=CC=C4C=C3OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClF2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-methoxy-2-naphthamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid](/img/structure/B2551377.png)

![N-(furan-2-ylmethyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2551379.png)

![Tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2551383.png)

![[1-(4-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2551394.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2551396.png)